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For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-49095397, also known as RV-568, is a potent, narrow-spectrum kinase inhibitor targeting

the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK) as well as the SRC

kinase family.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory

responses, and its inhibition has been a key therapeutic strategy for various inflammatory

diseases, including Chronic Obstructive Pulmonary Disease (COPD).[3] JNJ-49095397 has

demonstrated significant anti-inflammatory effects in various preclinical models and has been

investigated for its therapeutic potential in inflammatory conditions.[1][4]

These application notes provide detailed protocols for cell-based assays to characterize the

activity of JNJ-49095397, focusing on its inhibitory effects on p38 MAPK signaling and

downstream inflammatory responses.

Data Presentation
The inhibitory activity of JNJ-49095397 has been quantified across a range of biochemical and

cell-based assays. The following table summarizes the half-maximal inhibitory concentrations

(IC50) for JNJ-49095397 against key targets and in relevant cellular models.
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Assay Type
Target/Stimulus &
Cell Type

Analyte Measured IC50 (nM)

Biochemical Assays

Kinase Activity p38 MAPKα
Phosphorylation of

Substrate
ND

Kinase Activity p38 MAPKγ
Phosphorylation of

Substrate
ND

Kinase Activity
SRC Family Kinase

(e.g., HCK)

Phosphorylation of

Substrate
ND

Cell-Based Assays

Cytokine Release

LPS-stimulated

Peripheral Blood

Mononuclear Cells

(PBMCs)

CXCL8 ND

Cytokine Release

LPS-stimulated d-

U937 cells

(macrophage-like)

CXCL8 ND

Cytokine Release

TNFα-stimulated

Normal Human

Bronchial Epithelial

Cells

IL-6 ND

Cytokine Release

TNFα-stimulated

Normal Human

Bronchial Epithelial

Cells

CXCL8 ND

ICAM-1 Expression

Poly I:C-stimulated

BEAS-2B cells

(bronchial epithelial)

ICAM-1 Protein ND

ND: Not Disclosed in the provided search results. While the source material indicates potent

inhibition, specific IC50 values were not detailed.
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for

evaluating p38 MAPK inhibitors in a cell-based cytokine release assay.
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Caption: The p38 MAPK signaling cascade initiated by extracellular stimuli.
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Caption: General workflow for a cell-based cytokine release assay.

Experimental Protocols
The following are detailed protocols for common cell-based assays used to evaluate the

efficacy of JNJ-49095397.

Inhibition of LPS-Induced Cytokine Release from Human
PBMCs or Macrophage-like Cells (e.g., d-U937)
This protocol is designed to assess the ability of JNJ-49095397 to inhibit the release of pro-

inflammatory cytokines, such as CXCL8 (IL-8) and TNF-α, from immune cells stimulated with

lipopolysaccharide (LPS).

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or U937 cells

RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
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Phorbol 12-myristate 13-acetate (PMA) for U937 differentiation

Lipopolysaccharide (LPS) from E. coli

JNJ-49095397 (RV-568)

DMSO (vehicle control)

Phosphate Buffered Saline (PBS)

96-well cell culture plates

ELISA kits for CXCL8 and TNF-α

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Protocol:

Cell Culture and Seeding:

For PBMCs: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient

centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of

2 x 10^5 cells/well in a 96-well plate.

For U937 cells: Culture U937 monocytes in complete RPMI-1640 medium. To differentiate

into macrophage-like cells (d-U937), treat with 100 ng/mL PMA for 48-72 hours. After

differentiation, wash the cells with PBS and replace with fresh complete medium. Seed the

differentiated cells at a density of 5 x 10^4 cells/well in a 96-well plate.

Compound Treatment:

Prepare a serial dilution of JNJ-49095397 in complete culture medium. A suggested

concentration range is from 1 pg/mL to 1 µg/mL.

Add the diluted JNJ-49095397 or vehicle (DMSO) to the appropriate wells. Pre-incubate

the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

Cell Stimulation:
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Prepare a stock solution of LPS in sterile PBS.

Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine

production.

Include control wells with cells only (no treatment) and cells with LPS only (no compound).

Incubation:

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation

time may vary depending on the cell type and the specific cytokine being measured. A 4-

hour incubation has been shown to be effective for CXCL8 release.

Supernatant Collection and Cytokine Quantification:

Centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.

Carefully collect the supernatant from each well without disturbing the cell pellet.

Quantify the concentration of CXCL8 and TNF-α in the supernatants using commercially

available ELISA kits according to the manufacturer's instructions.

Cell Viability Assay:

After collecting the supernatant, assess the viability of the remaining cells using a

standard cell viability assay to ensure that the observed inhibition of cytokine release is

not due to cytotoxicity of the compound.

Data Analysis:

Calculate the percentage inhibition of cytokine release for each concentration of JNJ-
49095397 compared to the LPS-only control.

Plot the percentage inhibition against the log concentration of JNJ-49095397 and

determine the IC50 value using a non-linear regression curve fit.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b8601818?utm_src=pdf-body
https://www.benchchem.com/product/b8601818?utm_src=pdf-body
https://www.benchchem.com/product/b8601818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of TNFα-Induced Cytokine Release from
Human Bronchial Epithelial Cells
This protocol assesses the effect of JNJ-49095397 on cytokine release from airway epithelial

cells, a key cell type in respiratory inflammation.

Materials:

Primary Normal Human Bronchial Epithelial (NHBE) cells or a human bronchial epithelial cell

line (e.g., BEAS-2B)

Bronchial Epithelial Cell Growth Medium (BEGM)

Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

JNJ-49095397 (RV-568)

DMSO (vehicle control)

Phosphate Buffered Saline (PBS)

96-well cell culture plates

ELISA kits for IL-6 and CXCL8

Cell viability assay kit

Protocol:

Cell Culture and Seeding:

Culture NHBE or BEAS-2B cells in the appropriate growth medium.

Seed the cells at a density of 2-5 x 10^4 cells/well in a 96-well plate and allow them to

adhere and reach confluence.

Compound Treatment:
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Prepare a serial dilution of JNJ-49095397 in the appropriate cell culture medium. A

suggested concentration range is from 1 ng/mL to 1 µg/mL.

Add the diluted JNJ-49095397 or vehicle (DMSO) to the wells and pre-incubate for 1 hour

at 37°C in a 5% CO2 incubator.

Cell Stimulation:

Prepare a stock solution of TNF-α in sterile PBS containing 0.1% BSA.

Add TNF-α to the wells to a final concentration of 10-50 ng/mL.

Incubation:

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. A 4-hour incubation has

been shown to be effective for IL-6 and CXCL8 release.

Supernatant Collection and Cytokine Quantification:

Follow the same procedure as described in Protocol 1, Step 5, to collect supernatants and

quantify IL-6 and CXCL8 levels using ELISA.

Cell Viability Assay:

Perform a cell viability assay as described in Protocol 1, Step 6.

Data Analysis:

Analyze the data as described in Protocol 1, Step 7, to determine the IC50 of JNJ-
49095397 for the inhibition of TNFα-induced cytokine release.

In Vitro p38 MAPK Kinase Assay
This biochemical assay directly measures the ability of JNJ-49095397 to inhibit the enzymatic

activity of p38 MAPK.

Materials:

Recombinant active p38 MAPKα or p38 MAPKγ
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p38 MAPK substrate (e.g., ATF-2)

ATP

Kinase assay buffer

JNJ-49095397 (RV-568)

DMSO (vehicle control)

96-well assay plates

Detection reagents (e.g., anti-phospho-ATF-2 antibody for Western blot or ADP-Glo™ Kinase

Assay kit)

Protocol:

Assay Setup:

In a 96-well plate, add the kinase assay buffer.

Add serially diluted JNJ-49095397 or vehicle (DMSO) to the wells.

Kinase Reaction:

Add the recombinant active p38 MAPK enzyme to each well.

Initiate the kinase reaction by adding a mixture of the p38 substrate (e.g., ATF-2) and ATP.

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

Detection:

Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on

a polyacrylamide gel, transfer to a membrane, and probe with an antibody specific for the

phosphorylated substrate (e.g., anti-phospho-ATF-2).

Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the

amount of ADP produced, which is proportional to kinase activity, using a luminescence-
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based detection reagent according to the manufacturer's protocol.

Data Analysis:

Quantify the signal from each well.

Calculate the percentage of p38 MAPK inhibition for each concentration of JNJ-49095397
compared to the vehicle control.

Determine the IC50 value by plotting the percentage inhibition against the log

concentration of the inhibitor.

Conclusion
JNJ-49095397 (RV-568) is a potent inhibitor of p38 MAPKα, p38 MAPKγ, and SRC family

kinases, demonstrating significant anti-inflammatory activity in a variety of cell-based models

relevant to inflammatory diseases. The protocols outlined in these application notes provide

robust methods for characterizing the in vitro and cellular pharmacology of JNJ-49095397 and

other p38 MAPK inhibitors. These assays are crucial for understanding the mechanism of

action, determining potency, and guiding the development of novel anti-inflammatory

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. publications.ersnet.org [publications.ersnet.org]

2. medchemexpress.com [medchemexpress.com]

3. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor
therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

4. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8601818?utm_src=pdf-body
https://www.benchchem.com/product/b8601818?utm_src=pdf-body
https://www.benchchem.com/product/b8601818?utm_src=pdf-body
https://www.benchchem.com/product/b8601818?utm_src=pdf-custom-synthesis
https://publications.ersnet.org/content/erj/50/4/1700188
https://www.medchemexpress.com/jnj-49095397.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10623820/
https://publications.ersnet.org/content/erj/50/4/1700188.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8601818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [JNJ-49095397 (RV-568): Application Notes and
Protocols for Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8601818#jnj-49095397-cell-based-assay-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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